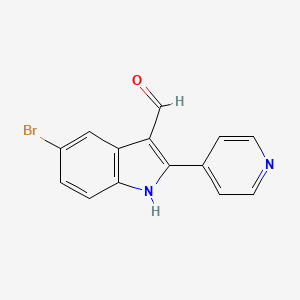

5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde

Description

5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde is a brominated indole derivative featuring a pyridinyl substituent at the 2-position and a formyl group (-CHO) at the 3-position of the indole core. Its molecular formula is C₁₄H₉BrN₂O, with a molecular weight of 317.15 g/mol.

Properties

IUPAC Name |

5-bromo-2-pyridin-4-yl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-10-1-2-13-11(7-10)12(8-18)14(17-13)9-3-5-16-6-4-9/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWGRAFWAMCLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)C3=CC=NC=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 2-(pyridin-4-yl)-1H-indole, followed by formylation to introduce the aldehyde group at the 3-position. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carboxylic acid.

Reduction: 5-Bromo-2-(pyridin-4-yl)-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

It appears there might be a typo in your query. You asked for information on "5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde," but the primary search result focuses on "5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde." These are different compounds, with the only difference being the position of the nitrogen atom on the pyridine ring (position 4 vs position 3).

Here's what is known about the applications of 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde :

Overview

5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound featuring a bromine atom, a pyridine ring, and an indole moiety with an aldehyde functional group. It's used as a building block in the synthesis of more complex molecules.

Chemical Reactions

5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde can undergo various chemical reactions:

- Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide. The major product formed is 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carboxylic acid.

- Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. The major product formed is 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-methanol.

- Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Various substituted derivatives can be produced depending on the nucleophile used.

5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde has potential biological activities, particularly in antimicrobial and anticancer research.

- Antimicrobial Activity: This compound exhibits significant antimicrobial properties and can effectively combat various strains of bacteria, including Mycobacterium tuberculosis and Escherichia coli.

- Anticancer Properties: The compound has shown promising results in various cancer cell lines and significantly inhibits the growth of MCT1-expressing cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer).

Data Summary

| Activity | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Not specified | |

| Antimicrobial | M. tuberculosis | Not specified | |

| Antiproliferative | A-549 | 0.314 | |

| Antiproliferative | MCF-7 | Not specified |

Case Studies

- Anticancer Study: Indole derivatives with structural similarities to this compound exhibited significant inhibition of cell viability in MCT1-expressing cell lines. The lead compound showed an IC50 value indicating strong antiproliferative activity against A-549 cells.

- Molecular Docking Studies: This compound binds effectively to proteins implicated in antibiotic resistance mechanisms, suggesting potential applications in enhancing the efficacy of existing antibiotics.

Properties

- IUPAC Name: 5-bromo-2-pyridin-3-yl-1H-indole-3-carbaldehyde

- Molecular Formula: C14H9BrN2O

- Molecular Weight: 301.14 g/mol

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer research, it may interfere with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde can be contextualized by comparing it to related indole and heterocyclic derivatives. Below is a detailed analysis:

Substituent Position and Reactivity

- 5-Bromo-1H-indole-2-carbaldehyde (C₉H₆BrNO, MW: 228.06 g/mol): This compound differs in the position of the aldehyde group (2-position vs. 3-position) and lacks the pyridinyl substituent. However, the absence of the pyridinyl group reduces its capacity for metal coordination or hydrogen bonding compared to the target compound .

- 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde (C₁₇H₁₅NO₂, MW: 265.31 g/mol): The 3-carbaldehyde group is retained, but the 1-position is substituted with a 4-methoxybenzyl group instead of bromine and pyridinyl. The methoxybenzyl group enhances lipophilicity, which may improve cell membrane permeability in biological systems but reduces electrophilicity at the indole core .

Data Table: Key Properties of Comparative Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications |

|---|---|---|---|---|

| 5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde | C₁₄H₉BrN₂O | 317.15 | 5-Br, 2-pyridin-4-yl, 3-CHO | Metal coordination, medicinal chemistry |

| 5-Bromo-1H-indole-2-carbaldehyde | C₉H₆BrNO | 228.06 | 5-Br, 2-CHO | Intermediate for cross-coupling |

| Lenaldekar (LDK) | C₁₈H₁₃N₃O | 287.32 | 3-CHO, 8-quinolinylhydrazone | Anti-leukemic activity |

| 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde | C₁₇H₁₅NO₂ | 265.31 | 3-CHO, 1-(4-MeO-benzyl) | Lipophilicity-enhanced drug design |

| 5-Bromo-3-pyridin-2-yl-1H-indazole | C₁₂H₈BrN₃ | 274.12 | 5-Br, 3-pyridin-2-yl, indazole core | Hydrogen-bonding, metabolic stability |

Research Findings and Implications

- Synthetic Utility : The pyridinyl and bromine substituents in the target compound enable diverse functionalization, as seen in the synthesis of indoline derivatives via palladium-catalyzed cross-coupling (e.g., 2-methyl-1-(2-(2-phenyl-1,3-dioxolan-2-yl)pyridin-4-yl)indoline ) .

- The bromine atom may enhance cytotoxicity by inducing DNA damage, as observed in halogenated indole derivatives .

Biological Activity

5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound characterized by the presence of a bromine atom, a pyridine ring, and an indole moiety with an aldehyde functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound's structure allows for various chemical modifications, making it a versatile scaffold in medicinal chemistry. Its unique features include:

- Bromine Atom : Enhances biological activity through halogenation.

- Aldehyde Group : Facilitates further chemical reactions and modifications.

Antimicrobial Properties

Research indicates that 5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde exhibits significant antimicrobial activity. A study on similar compounds showed that halogen substituents, such as bromine, are crucial for enhancing antibacterial properties against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0025 - 0.015 mg/mL |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that the compound can effectively inhibit the growth of various pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. The indole moiety is known for its role in various anticancer agents due to its ability to interact with multiple biological targets.

A study on structurally similar compounds demonstrated promising results:

- Inhibition of Tumor Cell Proliferation : Compounds with similar structures showed IC50 values ranging from 0.36 µM to 1.8 µM against various cancer cell lines, indicating strong antiproliferative effects .

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial properties of several indole derivatives, including 5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde. The results indicated that this compound had superior activity against S. aureus and E. coli compared to other derivatives tested, highlighting its potential as a lead compound in drug development .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on human tumor cell lines (HeLa, HCT116). The results revealed that it significantly reduced cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of 5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde can be attributed to its structural features:

- Bromination : Enhances interaction with biological targets.

- Pyridine Ring : Contributes to lipophilicity and cellular uptake.

Modifications at the pyridine or indole positions could further optimize its biological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.